molecular formula C10H12N4 B1445200 1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 1240522-33-1

1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No. B1445200
CAS RN: 1240522-33-1
M. Wt: 188.23 g/mol
InChI Key: SQPNNBBLHOCXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, also known as EPPP, is a heterocyclic amine that has been studied extensively in the scientific community. EPPP is a versatile compound with multiple applications in organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

Catalysis

“1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine” can play a significant role in catalysis, particularly within the realm of Metal-Organic Frameworks (MOFs). MOFs are known for their high surface area and tunable pore size, making them ideal for catalytic applications. The compound could potentially be used as an organic linker within MOFs to promote specific catalytic reactions due to its pyridinyl and pyrazolyl functional groups, which may interact with metal nodes .

Drug Discovery

In the field of drug discovery, the pyrrolidine ring, a core component of “1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine”, is a versatile scaffold for developing biologically active compounds. Its saturated nature and non-planarity allow for a high degree of structural diversity, which is crucial for the design of new drugs with various biological profiles .

Synthesis of Novel Compounds

The compound can be used as a precursor or intermediate in the synthesis of novel compounds. For instance, it can undergo condensation reactions to form new structures that could have potential applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

properties

IUPAC Name

2-ethyl-5-pyridin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-14-10(11)7-9(13-14)8-3-5-12-6-4-8/h3-7H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPNNBBLHOCXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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